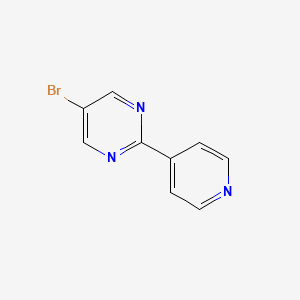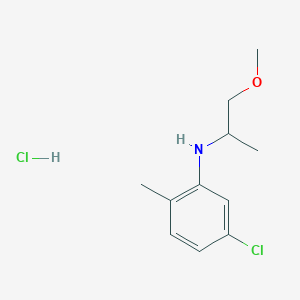
5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline hydrochloride
説明
5-Chloro-N-(1-methoxypropan-2-yl)-2-methylaniline hydrochloride, also known as 5-chloro-2-methylaniline hydrochloride (5-ClMAH), is an aniline derivative that has been widely used in various scientific research applications. It is a colorless, water-soluble, crystalline solid that is soluble in organic solvents such as ethanol and has a melting point of 152-153°C. 5-ClMAH has been used in various laboratory experiments and has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
Serotonin 2C Receptor Agonists and Behavioral Satiety Sequence
Studies have examined the role of 5-hydroxytryptamine (5-HT)(2C) receptor subtype in controlling ingestive behavior in mice. The effects of selective 5-HT(2C) receptor agonists, including compounds similar to 5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline hydrochloride, were compared to D-fenfluramine, demonstrating a dose-dependent decrease in food intake. This suggests its potential use in appetite control and obesity treatment (Hewitt et al., 2002).
Comparative Metabolism in Human and Rat Liver Microsomes
Research on chloroacetamide herbicides, structurally related to this compound, indicates differences in metabolism between human and rat liver microsomes. This could imply variations in the metabolic pathways and toxicological profiles of similar compounds in different species, highlighting the importance of species-specific studies in drug development (Coleman et al., 2000).
Holistic Assessment of Environmental Fate in Agricultural Watersheds
Metolachlor, structurally similar to this compound, has been studied for its occurrence and fate in the environment. Understanding the distribution and degradation of such compounds in agricultural environments is crucial for assessing their environmental impact and guiding safe usage practices (Rose et al., 2018).
Electrochemical and Photoelectrochemical Behavior
The electrochemical properties of poly(o-methoxyaniline), which shares functional groups with this compound, have been studied. Its high optical contrast and photocurrent generation capabilities when irradiated suggest potential applications in electrochromic devices and photovoltaic cells (Gazotti et al., 1996).
Synthesis and Reactivity in Medicinal Chemistry
Research into the synthesis and reactivity of compounds like laquinimod, which shares structural similarities with this compound, is vital for drug development. Such studies provide insights into the chemical behavior of these compounds, which is essential for creating effective and safe pharmaceuticals (Jansson et al., 2006).
Tubulin-Polymerization Inhibitors in Cancer Research
Compounds like 6-methoxy-1,2,3,4-tetrahydroquinoline, structurally related to this compound, have been evaluated as tubulin-polymerization inhibitors. This research indicates potential applications in developing new anticancer drugs targeting the colchicine site on tubulin (Wang et al., 2014).
特性
IUPAC Name |
5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-8-4-5-10(12)6-11(8)13-9(2)7-14-3;/h4-6,9,13H,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZVAZUHSMILFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(C)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



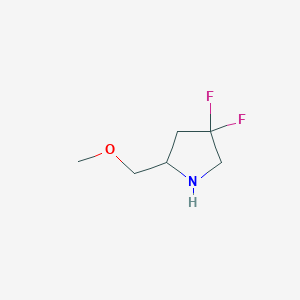
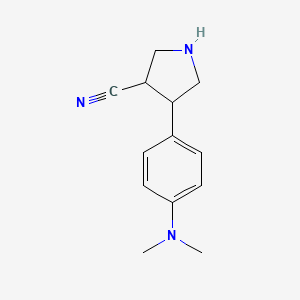
![6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532005.png)

![5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1532009.png)
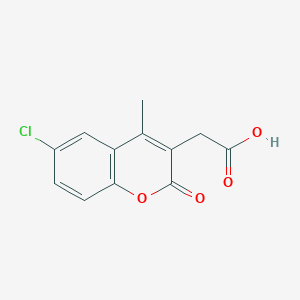
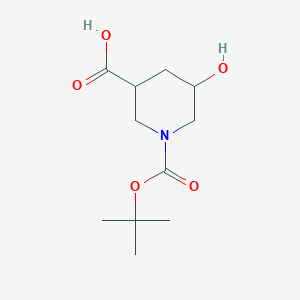

![[(2,6-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1532016.png)

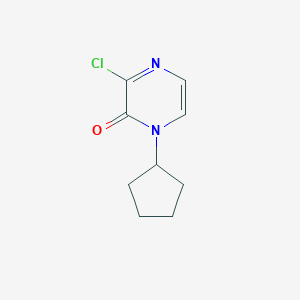
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole](/img/structure/B1532022.png)
![8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid](/img/structure/B1532024.png)
